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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B1300064

An In-depth Technical Guide to 2'-Fluorobiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of 2'-Fluorobiphenyl-4-
carbaldehyde, including its chemical structure, IUPAC name, physicochemical properties, a
representative synthesis protocol, and its relevance in research and development. This
document is intended for researchers, scientists, and professionals in the fields of organic
chemistry, medicinal chemistry, and drug development.

Chemical Structure and IUPAC Name

2'-Fluorobiphenyl-4-carbaldehyde is an aromatic organic compound featuring a biphenyl
backbone. One phenyl ring is substituted with a fluorine atom at the 2' position, and the other is
substituted with a formyl (aldehyde) group at the 4 position.

e |[UPAC Name: 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
e Synonyms: 2'-Fluorobiphenyl-4-carboxaldehyde
e CAS Number: 57592-42-4[1]

e Molecular Formula: C13HoFO[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1300064?utm_src=pdf-interest
https://www.benchchem.com/product/b1300064?utm_src=pdf-body
https://www.benchchem.com/product/b1300064?utm_src=pdf-body
https://www.benchchem.com/product/b1300064?utm_src=pdf-body
https://www.benchchem.com/product/b1300064?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8702548.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8702548.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The image you are

| FrguUr.co

o Chemical Structure: (Note: This is a placeholder

for the actual chemical structure image.)

Physicochemical and Spectral Data

The key quantitative data for 2'-Fluorobiphenyl-4-carbaldehyde are summarized in the table
below. It is important to note that some data are predicted, and experimental values may vary.

Property Value Reference(s)
Molecular Weight 200.21 g/mol [1112]

Melting Point 27-31°C [2]

Boiling Point 315.8 £ 30.0 °C (Predicted) [2]

Density 1.173 + 0.06 g/cm? (Predicted) [2]

Flash Point >230 °C [2][3]

Spectral Analysis

Detailed experimental spectral data (*H NMR, 3C NMR, IR) for 2'-Fluorobiphenyl-4-
carbaldehyde are not readily available in the public domain. However, analysis of related
compounds can provide expected spectral features:

e 1H NMR: The spectrum is expected to show complex multiplets in the aromatic region
(approx. 7.0-8.0 ppm) and a characteristic singlet for the aldehyde proton at a downfield shift
(approx. 9.9-10.1 ppm).

e 13C NMR: The spectrum would display signals for aromatic carbons, with the carbon of the
aldehyde group appearing significantly downfield (approx. 190-193 ppm). Carbon atoms
bonded to fluorine will show coupling (C-F coupling).
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» IR Spectroscopy: Key absorption bands would include a strong C=0 stretching vibration for
the aldehyde (approx. 1700 cm~1) and C-F stretching vibrations.

Synthesis of 2'-Fluorobiphenyl-4-carbaldehyde

2'-Fluorobiphenyl-4-carbaldehyde is commonly synthesized via a palladium-catalyzed
Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction creates the biphenyl structure by
forming a carbon-carbon bond between an aryl halide and an arylboronic acid.

Representative Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol describes a general method for the synthesis of 2'-Fluorobiphenyl-4-
carbaldehyde from 4-bromobenzaldehyde and (2-fluorophenyl)boronic acid.[6][7]

Materials:

4-bromobenzaldehyde

(2-fluorophenyl)boronic acid

o Palladium(ll) acetate [Pd(OAC)z]

e Triphenylphosphine [P(Ph)s]

e Sodium carbonate (Na2CO3)

e Toluene

e Deionized water

o Ethyl acetate

e Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:
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e Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (2-
fluorophenyl)boronic acid (1.2 eq), palladium(ll) acetate (0.03 eq), and triphenylphosphine
(0.06 eq).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
Repeat this cycle three times to ensure an oxygen-free environment.

o Solvent and Base Addition: Add degassed toluene and a 2 M aqueous solution of sodium
carbonate (2.0 eq).

o Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous
stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is
typically complete within 12-24 hours.

o Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl
acetate to dilute the mixture and transfer it to a separatory funnel.

o Extraction: Wash the organic layer sequentially with deionized water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to yield pure 2'-Fluorobiphenyl-4-carbaldehyde.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of the synthesis and a potential application
pathway for 2'-Fluorobiphenyl-4-carbaldehyde.
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Synthesis Workflow

4-Bromobenzaldehyde +
(2-Fluorophenyl)boronic Acid

Add Reactants, Catalyst (Pd(OAc)z2),
Ligand (P(Ph)s) to Flask

Evacuate and Backfill
with Inert Gas (N2/Ar)

Add Degassed Toluene
and ag. Na2COs

Heat to Reflux
(90-100 °C, 12-24h)

Cool, Dilute with EtOAC,
Wash with H20 and Brine

Dry, Concentrate, and Purify
(Column Chromatography)

2'-Fluorobiphenyl-4-carbaldehyde
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Caption: Suzuki-Miyaura synthesis workflow for 2'-Fluorobiphenyl-4-carbaldehyde.
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Application in Drug Synthesis
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Caption: Logical pathway from 2'-Fluorobiphenyl-4-carbaldehyde to an API.

Applications in Research and Drug Development

2'-Fluorobiphenyl-4-carbaldehyde serves as a valuable building block in organic synthesis.
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of
derivative molecules, making it a desirable moiety in drug design.[8] The aldehyde group is a
versatile functional handle that can be readily converted into other groups, such as carboxylic
acids, alcohols, or amines, allowing for the construction of more complex molecular

architectures.
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Specifically, this compound is a key intermediate for synthesizing non-steroidal anti-
inflammatory drugs (NSAIDs) and other biologically active compounds. For example, it can be
a precursor in the synthesis of derivatives of flurbiprofen.[2] Its structural motif is found in
various compounds investigated for applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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